

Branebrutinib synthetic pathway

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Compound Focus: Branebrutinib

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What is Branebrutinib?

Branebrutinib (BMS-986195) is a potent, orally active, and **highly selective small-molecule inhibitor** of Bruton's tyrosine kinase (BTK). It acts by **covalently modifying** the cysteine 481 (Cys481) residue in the active site of the BTK enzyme, leading to its rapid inactivation [1] [2].

The table below summarizes its core properties:

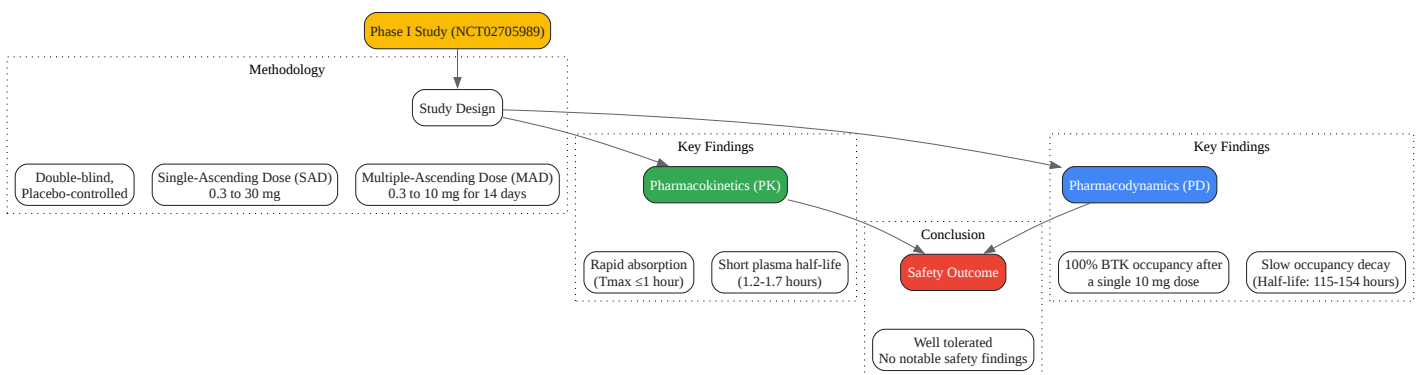
Property	Description
Drug Type	Small molecule [3]
Molecular Formula	$C_{20}H_{23}FN_4O_2$ [3]
Mechanism of Action	Covalent, irreversible BTK inhibitor [1] [2]
Selectivity	>5000-fold selective for BTK over 240 other kinases; higher selectivity within the Tec family [1] [2]
Key Development Phase	Phase 2 (for autoimmune indications) [3]

Pharmacokinetics and Pharmacodynamics from Phase I Study

A first-in-human Phase I study (NCT02705989) evaluated the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of **branebrutinib** in healthy participants [1].

- **Pharmacokinetics:** After oral administration, **branebrutinib** was **rapidly absorbed**, reaching peak plasma concentration within 1 hour. It had a short plasma half-life of **1.2–1.7 hours**, falling to undetectable levels within 24 hours [1].
- **Pharmacodynamics:** Despite its short presence in the bloodstream, **branebrutinib** leads to rapid and high BTK occupancy. A single 10 mg dose achieved **100% BTK occupancy**. The occupancy decayed slowly, with a half-life of 115–154 hours, meaning the pharmacodynamic effect persisted long after the drug was cleared from plasma [1].

The following diagram illustrates the workflow and key findings of this foundational Phase I study.



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Workflow of the foundational Phase I clinical trial for **Branebrutinib**.

BTK Inhibition and Therapeutic Potential

BTK is a crucial enzyme in B-cell receptor and Fc receptor signaling pathways, making it a rational target for autoimmune diseases [1].

- **Mechanism in Autoimmunity:** By inhibiting BTK, **branebrutinib** can suppress B-cell functions like cytokine production and CD86 expression, as well as Fc receptor-dependent activation of myeloid cells (e.g., TNF- α production) which are implicated in diseases like rheumatoid arthritis and lupus [1] [2].
- **Preclinical Evidence:** Robust efficacy was demonstrated in mouse models of rheumatoid arthritis and lupus nephritis, protecting against disease symptoms, joint damage, and bone loss [1] [2].

Current Clinical Development Status

According to the latest data, **branebrutinib** has advanced to Phase 2 clinical trials for several autoimmune indications, as shown in the table below [3].

Indication	Highest Phase	Key Dates (as of 2025)
Systemic Lupus Erythematosus (SLE)	Phase 2	Trial results updated in Jan 2024
Sjogren's Syndrome	Phase 2	Phase 2 announced in Jan 2022
Atopic Dermatitis (Moderate to Severe)	Phase 2	Phase 2 announced in Aug 2021

Summary

While the exact synthetic pathway for **Branebrutinib** remains undisclosed in public literature, its profile as a highly selective, covalent BTK inhibitor is well-established. Its unique **short plasma half-life but sustained**

target occupancy supports its potential as a therapeutic agent for autoimmune conditions, with several Phase 2 trials underway.

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References

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